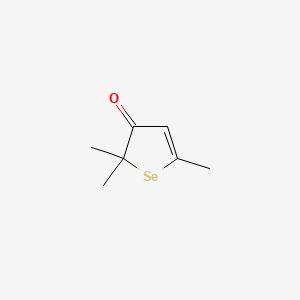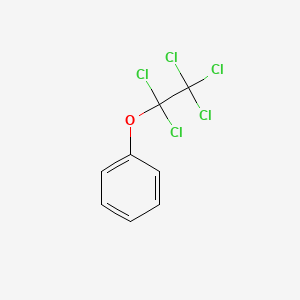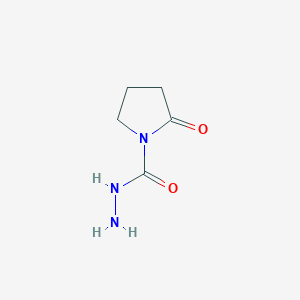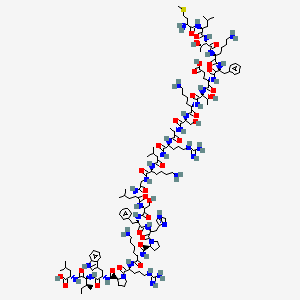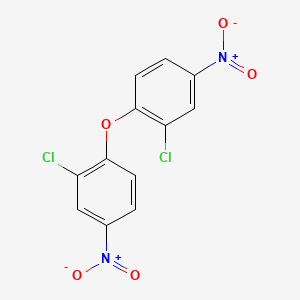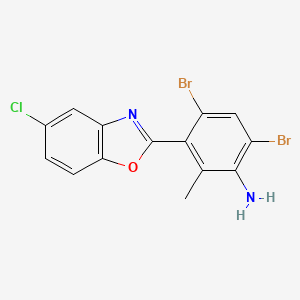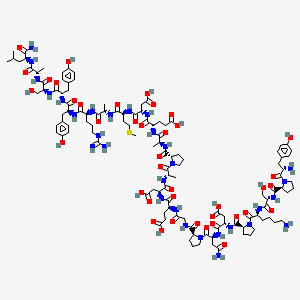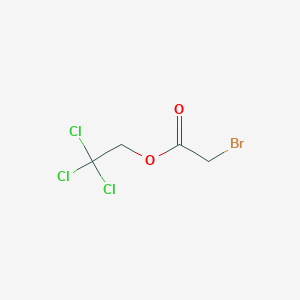![molecular formula C16H36Cl2PtS2 B13815475 Dichlorobis[1,1'-thiobis[butane]]platinum CAS No. 32335-93-6](/img/structure/B13815475.png)
Dichlorobis[1,1'-thiobis[butane]]platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis[1,1’-thiobis[butane]]platinum is a platinum-based coordination compound with the molecular formula C16H36Cl2PtS2. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a platinum center coordinated to two chlorine atoms and two 1,1’-thiobis[butane] ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[1,1’-thiobis[butane]]platinum typically involves the reaction of potassium tetrachloroplatinate (K2PtCl4) with 1,1’-thiobis[butane] in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
K2PtCl4+2(1,1’-thiobis[butane])→Dichlorobis[1,1’-thiobis[butane]]platinum+2KCl
Industrial Production Methods
Industrial production of Dichlorobis[1,1’-thiobis[butane]]platinum follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Dichlorobis[1,1’-thiobis[butane]]platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to induce these reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted platinum complexes, where the chlorine atoms are replaced by the incoming ligands.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the platinum center.
科学研究应用
Dichlorobis[1,1’-thiobis[butane]]platinum has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules such as proteins and DNA.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs like cisplatin.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Dichlorobis[1,1’-thiobis[butane]]platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of cross-links that disrupt their normal function. This mechanism is similar to that of other platinum-based drugs, which are known to induce cell death in cancer cells by interfering with DNA replication and transcription.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profiles compared to cisplatin.
Oxaliplatin: A third-generation platinum drug used in the treatment of colorectal cancer.
Uniqueness
Dichlorobis[1,1’-thiobis[butane]]platinum is unique due to its specific ligand environment, which can influence its reactivity and interactions with biological targets. The presence of the 1,1’-thiobis[butane] ligands may confer distinct properties compared to other platinum complexes, potentially leading to different biological activities and applications.
属性
CAS 编号 |
32335-93-6 |
|---|---|
分子式 |
C16H36Cl2PtS2 |
分子量 |
558.6 g/mol |
IUPAC 名称 |
1-butylsulfanylbutane;dichloroplatinum |
InChI |
InChI=1S/2C8H18S.2ClH.Pt/c2*1-3-5-7-9-8-6-4-2;;;/h2*3-8H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
UWHDMTOJJNBMOZ-UHFFFAOYSA-L |
规范 SMILES |
CCCCSCCCC.CCCCSCCCC.Cl[Pt]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
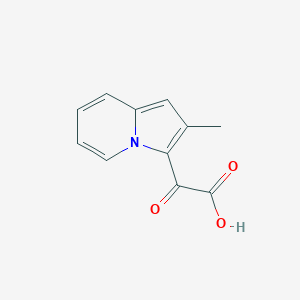
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
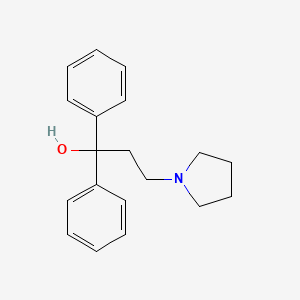
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)

